[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- is an organic compound with the molecular formula C12H9Cl2N It consists of a biphenyl structure with an amine group at the 4-position and chlorine atoms at the 2’ and 5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles such as nitronium ions, hydroxyl groups, and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted biphenyl compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Biphenyl]-4-amine, 2’,2’-dichloro-: Similar structure but with chlorine atoms at the 2’ and 2’ positions.
[1,1’-Biphenyl]-4-amine, 3’,5’-dichloro-: Chlorine atoms at the 3’ and 5’ positions.
[1,1’-Biphenyl]-4-amine, 2’,4’-dichloro-: Chlorine atoms at the 2’ and 4’ positions.
Uniqueness
The unique positioning of the chlorine atoms at the 2’ and 5’ positions in [1,1’-Biphenyl]-4-amine, 2’,5’-dichloro- imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H9Cl2N |
---|---|
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
4-(2,5-dichlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-3-6-12(14)11(7-9)8-1-4-10(15)5-2-8/h1-7H,15H2 |
InChI-Schlüssel |
ZMDIVTMCXHXLPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.